VU041

描述

VU041 是一种化学化合物,因其作为蚊子内向整流钾离子通道抑制剂的作用而闻名。它已显示出通过靶向这些昆虫中特定的钾离子通道来控制蚊子种群的巨大潜力。 该化合物对疟疾媒介按蚊和登革热/黄热病媒介埃及伊蚊特别有效 .

准备方法

合成路线和反应条件: 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保所需的化学转化有效地发生 .

工业生产方法: VU041 的工业生产很可能涉及将实验室合成方法扩展到更大的反应器中,确保一致的质量和产量。 该过程需要严格的质量控制措施来保持化合物的纯度和功效 .

化学反应分析

反应类型: VU041 经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其活性或改变其特性以用于特定应用至关重要 .

常用试剂和条件: this compound 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及特定的温度、压力和溶剂,以实现所需的化学转化 .

主要形成的产物: this compound 反应形成的主要产物取决于使用的特定试剂和条件。 这些产物通常是原始化合物的衍生物,其修饰增强了它们的活性或稳定性 .

科学研究应用

Efficacy Against Mosquito Populations

Research has demonstrated that VU041 is effective against both insecticide-susceptible and resistant strains of mosquitoes. The compound has shown the following characteristics:

- IC50 Values :

The effectiveness of this compound is consistent across different strains, making it a promising candidate for developing new insecticides that can overcome existing resistance mechanisms in mosquito populations .

Study on Blood Meal Processing

A study highlighted the impact of this compound on blood meal processing in mosquitoes. Treated mosquitoes exhibited significant swelling due to impaired kidney function, failing to regulate their volume effectively after feeding. This led to increased mortality rates as they could not manage their physiological needs post-blood meal .

Impact on Fecundity

Another critical finding was the effect of this compound on the reproductive capabilities of mosquitoes. The compound reduced egg-laying after blood feeding, which could have long-term implications for mosquito population control strategies .

Comparative Analysis with Other Compounds

This compound is often compared with other potassium channel inhibitors such as VU730. While both compounds target Kir channels, this compound has demonstrated superior selectivity for mosquito channels over mammalian counterparts, reducing the risk of off-target effects .

| Compound | Target Species | IC50 (μM) | Mammalian Toxicity |

|---|---|---|---|

| This compound | Anopheles gambiae | 2.5 | Low |

| Aedes aegypti | 1.7 | Low | |

| VU730 | Anopheles gambiae | TBD | Minimal |

作用机制

VU041 的作用机制涉及抑制蚊子的内向整流钾离子通道。通过阻断这些通道,this compound 打乱了昆虫的正常生理过程,导致其无力并最终死亡。 This compound 的分子靶标包括对维持蚊子细胞离子平衡和正常功能至关重要的特定钾离子通道 .

相似化合物的比较

类似化合物: 与 VU041 类似的化合物包括其他钾离子通道抑制剂,例如 VU730 和通过药物化学努力开发的各种类似物 .

独特性: 使 this compound 不同于其他类似化合物的特点是它对蚊子钾离子通道的高选择性,而不是哺乳动物通道。 这种选择性降低了脱靶效应的风险,使 this compound 成为开发对人和有益昆虫安全的全新杀虫剂的有希望的候选者 .

生物活性

VU041 is a potent small-molecule inhibitor specifically targeting inward rectifier potassium channels (Kir1) in mosquitoes, particularly Anopheles gambiae and Aedes aegypti. Its discovery and characterization have significant implications for mosquito control strategies, especially in combating insecticide resistance.

This compound was identified through high-throughput screening of approximately 26,000 compounds aimed at finding modulators of AnKir1 channel activity. It was found to effectively inhibit AnKir1 and AeKir1 channels with IC50 values of 2.5 μM and 1.7 μM, respectively, while demonstrating minimal inhibition (less than 10%) on mammalian Kir channels at concentrations up to 30 μM . This selectivity is crucial as it allows for targeted mosquito control without adversely affecting non-target species, such as beneficial insects like honeybees.

Toxicity and Efficacy

This compound exhibits significant toxicity to both adult female mosquitoes and larvae. In laboratory studies:

- Adult Mosquitoes : Topically applied this compound resulted in impaired renal function, leading to reduced fecundity. Treated mosquitoes showed an inability to regulate fluid volume after blood meals, indicated by sustained abdominal swelling due to inhibited urination . This effect was consistent across insecticide-susceptible and resistant strains.

- Larvae : this compound demonstrated larvicidal properties, with mortality rates exceeding 50% within 48 hours at a concentration of 100 μM. The compound's efficacy was enhanced in elevated ambient osmolality conditions (NaCl and KCl), suggesting that Kir channels play a critical role in larval osmoregulation .

Fecundity Studies

In controlled experiments, female mosquitoes treated with this compound laid significantly fewer eggs compared to controls. For instance, after a blood meal, the number of eggs laid by this compound-treated An. gambiae was markedly lower than those treated with a control compound (VU937) or untreated .

In Vivo Diuresis Assays

In vivo assays were conducted to assess the diuretic capacity of treated mosquitoes. Results showed that this compound reduced fluid excretion by approximately 51% compared to controls, confirming its role in disrupting renal function during blood meal processing .

Environmental Impact Assessments

Studies have indicated that this compound's selective toxicity toward mosquitoes suggests a reduced risk of developing resistance compared to conventional insecticides that affect all life stages of the mosquito. This characteristic may lead to more sustainable mosquito control strategies that minimize ecological disruption .

Research Findings Summary

| Parameter | This compound | Control (VU937) |

|---|---|---|

| Adult Mosquito IC50 | 2.5 μM (An. gambiae) | N/A |

| Larval Mortality at 48h | >50% | <10% |

| Egg Laying Reduction | Significant | No significant change |

| Diuretic Capacity Reduction | ~51% | N/A |

属性

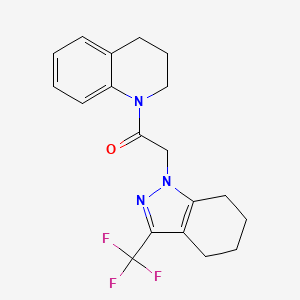

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAGRCZUELSZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。